N-Boc-C1-PEG3-C3-NH2

PROTAC Design Targeted Protein Degradation Linker Optimization

N-Boc-C1-PEG3-C3-NH2 (CAS 194920-62-2) is a heterobifunctional polyethylene glycol (PEG)-based linker widely used as a building block in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a flexible, hydrophilic PEG3 spacer chain (three ethylene glycol units) flanked by a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected amine.

Molecular Formula C15H32N2O5
Molecular Weight 320.42 g/mol
CAS No. 194920-62-2
Cat. No. B061155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-C1-PEG3-C3-NH2
CAS194920-62-2
Molecular FormulaC15H32N2O5
Molecular Weight320.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCOCCOCCOCCCN
InChIInChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18)
InChIKeyWHHYAYNALHPDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Boc-C1-PEG3-C3-NH2 (CAS 194920-62-2) Procurement Guide: Properties and Applications


N-Boc-C1-PEG3-C3-NH2 (CAS 194920-62-2) is a heterobifunctional polyethylene glycol (PEG)-based linker widely used as a building block in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It consists of a flexible, hydrophilic PEG3 spacer chain (three ethylene glycol units) flanked by a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected amine . The Boc group provides an acid-labile protection for the amine, enabling controlled, stepwise conjugation strategies in complex syntheses . Its molecular formula is C₁₅H₃₂N₂O₅, with a molecular weight of 320.42 g/mol .

Why N-Boc-C1-PEG3-C3-NH2 Cannot Be Substituted with Generic PEG Linkers


While many PEG-based linkers exist for bioconjugation, substituting N-Boc-C1-PEG3-C3-NH2 with a generic alternative can compromise synthetic success and final product performance. The combination of its precise PEG3 spacer length, which has been shown in some systems to be optimal for degradation efficiency compared to longer PEG4 or PEG6 variants [1], and its specific orthogonal Boc/amine functionality is critical . Unlike linkers with different protecting groups (e.g., Fmoc) or those lacking a spacer, this specific architecture provides a distinct set of solubility, stability, and reactivity parameters . Random substitution without matching these specifications can lead to lower yields, poor solubility of intermediates, or altered spatial geometry that impairs the formation of ternary complexes in applications like PROTACs.

Quantitative Evidence for Selecting N-Boc-C1-PEG3-C3-NH2 Over Alternatives


PEG3 Spacer Length: Optimal Degradation Efficiency in a Direct PROTAC Comparison

In a direct head-to-head study evaluating linker length on ERα-targeting PROTACs, the PEG3-containing construct (LCL-ER(dec)-P3) demonstrated superior protein degradation activity compared to its PEG4-containing analog (LCL-ER(dec)-P4), despite both showing comparable target binding affinity [1]. This highlights the critical role of the precise PEG3 spacer in achieving functional potency. This compound serves as the foundational building block for constructing such PEG3-based linkers.

PROTAC Design Targeted Protein Degradation Linker Optimization

High Aqueous Solubility: A Class-Leading Characteristic for Streamlined Conjugation

The water solubility of N-Boc-C1-PEG3-C3-NH2 is estimated to be exceptionally high at 35,690 mg/L at 25°C, as predicted by the WSKOW v1.41 model . This is a class-level advantage of the hydrophilic PEG3 spacer and contrasts sharply with linkers based on hydrophobic hydrocarbon spacers, which often exhibit lower solubility and can cause aggregation issues in aqueous conjugation reactions [1].

Bioconjugation Solubility Linker Chemistry

Orthogonal Boc Protection: Quantifiable Purity Advantage in Storage

The Boc protecting group is critical for maintaining the integrity of the molecule during storage and synthesis. Accelerated stability studies on a closely related analog, Mal-amide-PEG3-oxyamineBoc, confirm that Boc protection significantly enhances shelf-life. The protected analog retained >95% purity after 6 months of storage at -20°C, whereas unprotected analogs were reported to degrade under the same conditions . This quantifies the benefit of the Boc group in ensuring long-term reagent reliability.

Orthogonal Protection Stability Long-term Storage

Well-Defined Solution Stability: A Practical Guide for Experimental Planning

N-Boc-C1-PEG3-C3-NH2 has vendor-defined stability in common stock solutions, a practical advantage for minimizing waste and ensuring reproducibility. According to vendor documentation, stock solutions stored at -80°C are stable for up to 6 months, while those stored at -20°C are stable for 1 month [1]. This provides clear, actionable guidance for laboratory use and contrasts with less well-characterized linkers where solution stability data is absent or anecdotal.

Stock Solution Stability Experimental Planning Reproducibility

High-Value Application Scenarios for N-Boc-C1-PEG3-C3-NH2


Synthesis of PROTACs with Optimized Linker Geometry for Degradation Efficiency

Based on direct evidence that a PEG3 linker can outperform a PEG4 linker in ERα degradation, this compound is a strategic choice for constructing PROTACs when optimizing the spatial distance between the target protein and E3 ligase ligands is a key design goal [1]. The Boc-protected amine allows for controlled, sequential conjugation of two different ligands, a fundamental step in PROTAC assembly .

High-Efficiency Aqueous Bioconjugation of Peptides, Proteins, and Antibodies

Given its exceptionally high predicted water solubility (35,690 mg/L) [1], this linker is ideal for modifying sensitive biomolecules like antibodies or proteins where the use of organic co-solvents must be minimized to preserve structure and function . Its hydrophilic PEG3 spacer improves the solubility of the resulting conjugate, reducing aggregation and non-specific binding .

Multi-Step Syntheses Requiring Stable and Storable Intermediates

The documented long-term stability of both the solid compound and its stock solutions makes it highly suitable for complex, multi-step synthetic campaigns [1]. The ability to store DMSO stock solutions for up to 6 months at -80°C without significant degradation [1] ensures reagent availability and consistency over the lifetime of a project, a critical factor for reproducibility and efficient use of research funds.

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